molecular formula C17H17BrN2O3 B3692850 5-bromo-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide

5-bromo-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide

Cat. No.: B3692850
M. Wt: 377.2 g/mol
InChI Key: GEHZPOMEBBWYPU-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methoxy group, and a propanoylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxybenzamide followed by the introduction of the propanoylamino group through amide bond formation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-N-[4-(propanoylamino)phenyl]benzamide.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-formyl-N-[4-(propanoylamino)phenyl]benzamide or 5-bromo-2-carboxy-N-[4-(propanoylamino)phenyl]benzamide.

    Reduction: Formation of 2-methoxy-N-[4-(propanoylamino)phenyl]benzamide.

    Substitution: Formation of 5-hydroxy-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide or 5-amino-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide.

Scientific Research Applications

5-bromo-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The propanoylamino group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide
  • 5-bromo-2-methoxy-N-[4-(acetylamino)phenyl]benzamide
  • 5-bromo-2-methoxy-N-[4-(butanoylamino)phenyl]benzamide

Uniqueness

5-bromo-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propanoylamino group at the para position relative to the benzamide core can enhance its interaction with biological targets compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

5-bromo-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-3-16(21)19-12-5-7-13(8-6-12)20-17(22)14-10-11(18)4-9-15(14)23-2/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZPOMEBBWYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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